Methyl 1-phenylcycloheptanecarboxylate

Description

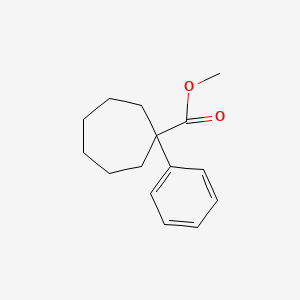

Methyl 1-phenylcycloheptanecarboxylate is a bicyclic ester characterized by a seven-membered cycloheptane ring fused with a phenyl group and a methyl ester moiety. Its synthesis involves neutralization and extraction steps, as described in a European patent, yielding the compound as an oil with distinct spectral properties. The ¹H NMR spectrum (CDCl₃) reveals aromatic protons (δ 7.20–7.40 ppm, m, 5H), cycloheptane methylene/methine protons (δ 1.47–2.49 ppm), and a methoxy group (δ 3.82 ppm, s) . The molecular formula is inferred as C₁₅H₁₈O₂, with an approximate molecular weight of 242.3 g/mol, derived from analogous cyclohexane esters (e.g., methyl cyclohexanecarboxylate: 142.20 g/mol) .

Properties

Molecular Formula |

C15H20O2 |

|---|---|

Molecular Weight |

232.32 g/mol |

IUPAC Name |

methyl 1-phenylcycloheptane-1-carboxylate |

InChI |

InChI=1S/C15H20O2/c1-17-14(16)15(11-7-2-3-8-12-15)13-9-5-4-6-10-13/h4-6,9-10H,2-3,7-8,11-12H2,1H3 |

InChI Key |

KRLIZFHXCFRWDW-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1(CCCCCC1)C2=CC=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Physical Properties

Table 1: Comparative Properties of Cycloalkane Esters

| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Key Structural Features |

|---|---|---|---|---|

| Methyl 1-phenylcycloheptanecarboxylate | C₁₅H₁₈O₂ | ~242.3* | Not reported | 7-membered ring, phenyl, ester |

| Methyl cyclohexanecarboxylate | C₈H₁₂O₂ | 142.20 | 183 | 6-membered ring, ester |

| Methyl 3-aminocyclopentanecarboxylate | C₇H₁₃NO₂ | 143.18 | Not reported | 5-membered ring, amino, ester |

| Methyl salicylate | C₈H₈O₃ | 152.15 | 222 | Aromatic ester, hydroxyl |

*Estimated based on cyclohexane analog .

- Ring Size and Strain: The cycloheptane ring in the target compound reduces steric strain compared to smaller analogs like cyclobutane or cyclopentane derivatives (e.g., methyl 1-(methylamino)cyclobutanecarboxylate), which exhibit higher reactivity due to ring strain .

- Boiling Points: Larger rings (e.g., cycloheptane vs. Methyl cyclohexanecarboxylate boils at 183°C , while methyl salicylate (with an aromatic hydroxyl group) reaches 222°C . The cycloheptane analog likely falls within this range, though exact data are unavailable.

Chemical Reactivity and Functional Groups

- Ester Group Reactivity : Like methyl cyclohexanecarboxylate, the compound undergoes hydrolysis under acidic or basic conditions. However, the bulky cycloheptane ring may slow nucleophilic attack compared to less sterically hindered esters .

- Amino vs. Phenyl Substitutents: Methyl 3-aminocyclopentanecarboxylate (143.18 g/mol) features an amino group, enhancing nucleophilicity and enabling peptide coupling—a contrast to the phenyl group in the target compound, which contributes to aromatic stability and π-π interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.